molecular formula C31H37N5O7 B12378103 MG degrader 1

MG degrader 1

Cat. No.: B12378103
M. Wt: 591.7 g/mol
InChI Key: ZKCMTNMJMBGREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MG degrader 1 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade specific proteins within cells. It is known for its high specificity and potency in degrading proteins such as IKZF3, GSPT1, and GSPT2, with an effective concentration (EC50) of 1.385 nM in MM.1S cells . This compound is part of a new class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively remove disease-causing proteins.

Preparation Methods

The synthesis of MG degrader 1 involves a series of chemical reactions that link a ligand for the target protein to a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

    Ligand Synthesis: Preparation of the ligand that binds to the target protein.

    Linker Attachment: Chemical reactions to attach a linker to the ligand.

    E3 Ligase Ligand Synthesis: Preparation of the ligand that binds to the E3 ubiquitin ligase.

    Final Assembly: Coupling the target protein ligand-linker conjugate with the E3 ligase ligand.

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

MG degrader 1 undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups on the ligands.

    Coupling Reactions: Used to attach the linker to the ligands.

    Oxidation and Reduction Reactions: To modify the oxidation state of certain functional groups.

Common reagents and conditions used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

The major products formed from these reactions are the intermediate compounds that are eventually assembled into the final this compound molecule.

Scientific Research Applications

MG degrader 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein degradation pathways and the role of specific proteins in cellular processes.

    Biology: Employed in research to understand the function of target proteins and their involvement in diseases.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by selectively degrading oncogenic proteins.

    Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.

Mechanism of Action

MG degrader 1 exerts its effects by recruiting the target protein to an E3 ubiquitin ligase, which tags the protein with ubiquitin molecules. This ubiquitination marks the protein for degradation by the proteasome, a cellular complex responsible for degrading and recycling proteins. The molecular targets of this compound include IKZF3, GSPT1, and GSPT2, and the pathways involved are the ubiquitin-proteasome system .

Comparison with Similar Compounds

MG degrader 1 is unique in its high specificity and potency compared to other similar compounds. Similar compounds include other PROTACs targeting different proteins, such as:

These compounds share a similar mechanism of action but differ in their target proteins and specific applications. This compound stands out due to its effectiveness in degrading multiple proteins with high specificity.

Properties

Molecular Formula

C31H37N5O7

Molecular Weight

591.7 g/mol

IUPAC Name

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-2-[formyl(2-methylpropyl)amino]-2-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C31H37N5O7/c1-19(2)17-35(18-37)27(20-8-6-9-21(16-20)43-3)29(40)33-15-5-4-14-32-23-11-7-10-22-26(23)31(42)36(30(22)41)24-12-13-25(38)34-28(24)39/h6-11,16,18-19,24,27,32H,4-5,12-15,17H2,1-3H3,(H,33,40)(H,34,38,39)

InChI Key

ZKCMTNMJMBGREP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C=O)C(C1=CC(=CC=C1)OC)C(=O)NCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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